molecular formula C7H8N4O2 B2560859 ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1220096-54-7

ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No. B2560859
CAS RN: 1220096-54-7
M. Wt: 180.167
InChI Key: QCOCBASJZWLQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate, commonly known as CTET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTET is a triazole derivative and belongs to the class of heterocyclic compounds. In

Scientific Research Applications

Synthetic Applications and Heterocyclic Compound Formation Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is a key intermediate in the synthesis of complex molecules due to its reactive functional groups. The compound's utility in forming heterocyclic compounds, which are core structures in many pharmaceutical agents, highlights its importance in drug development processes. For instance, its application in the synthesis of 5-deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-D-xylofuranose demonstrates the compound's role in creating structurally diverse molecules. This process involves forming infinite chains joined by hydrogen bonding, showcasing the compound's ability to engage in complex molecular interactions (Horton et al., 1997).

Antitumor Activity and Nucleoside Analogues Research has also explored the antitumor activities of molecules synthesized from this compound. The synthesis of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin), an analogue of the antitumor and antiviral C-nucleoside tiazofurin, illustrates the potential therapeutic applications of derivatives. Oxazofurin was found to be cytotoxic toward B16 murine melanoma cells, showcasing the compound's relevance in developing cancer therapies (Franchetti et al., 1990).

Chemical Reactions and Functionalized Molecules Further studies have demonstrated the compound's versatility in chemical reactions, leading to the efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates. These derivatives are significant for their roles as building blocks in organic synthesis, further emphasizing the compound's utility in creating a variety of chemically functionalized molecules. This synthesis pathway highlights the importance of this compound in facilitating the development of new chemical entities with potential applications in drug development and beyond (Khomenko et al., 2016).

properties

IUPAC Name

ethyl 5-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-2-13-7(12)6-9-5(3-4-8)10-11-6/h2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOCBASJZWLQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.